(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one
Overview
Description
(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one is an organic compound characterized by its unique structure, which includes a butoxy group, a trifluoromethyl group, and a hex-3-en-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one typically involves the reaction of 4-butoxy-1,1,1-trifluorobut-3-en-2-one with appropriate reagents under controlled conditions. One common method involves the use of a base-catalyzed aldol condensation reaction, where the starting materials are combined in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is carried out at a temperature range of 0-25°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalysts and automated systems to control temperature, pressure, and reaction time. The final product is typically purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where the butoxy group or the trifluoromethyl group is replaced by other functional groups using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether or sodium borohydride (NaBH₄) in methanol.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH₃) under reflux conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties. It is also studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s trifluoromethyl group is known to enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
(3E)-4-butoxy-1,1,1-trifluorohex-3-en-2-one: The E-isomer of the compound, differing in the spatial arrangement of the substituents around the double bond.
4-butoxy-1,1,1-trifluorobutan-2-one: A similar compound lacking the double bond, which affects its reactivity and applications.
4-butoxy-1,1,1-trifluoropent-3-en-2-one: A homologous compound with a different carbon chain length, influencing its physical and chemical properties.
Uniqueness
(3Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one is unique due to its specific geometric configuration (Z-isomer), which can significantly impact its reactivity and interactions with other molecules
Properties
IUPAC Name |
(Z)-4-butoxy-1,1,1-trifluorohex-3-en-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F3O2/c1-3-5-6-15-8(4-2)7-9(14)10(11,12)13/h7H,3-6H2,1-2H3/b8-7- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCDHDOIRRIQSO-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=CC(=O)C(F)(F)F)CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO/C(=C\C(=O)C(F)(F)F)/CC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.